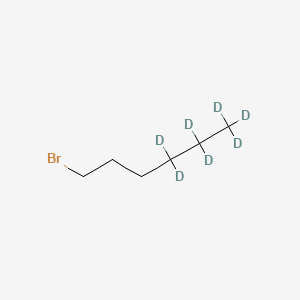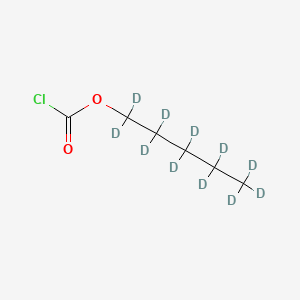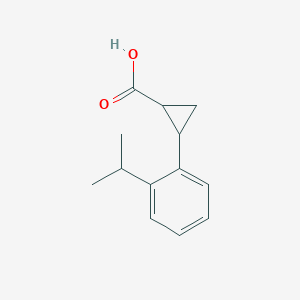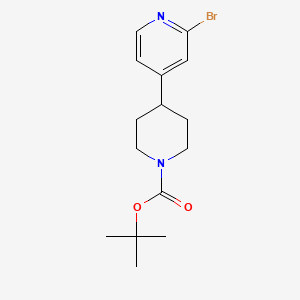
1-Bromohexane-4,4,5,5,6,6,6-D7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromohexane-4,4,5,5,6,6,6-D7 is a deuterated derivative of 1-Bromohexane, where seven hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as organic chemistry, environmental science, and metabolic research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromohexane-4,4,5,5,6,6,6-D7 can be synthesized through the bromination of hexane-4,4,5,5,6,6,6-D7. The reaction typically involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound involves large-scale bromination processes, often utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of deuterated hexane as a starting material is crucial for the production of this isotopically labeled compound.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromohexane-4,4,5,5,6,6,6-D7 undergoes various chemical reactions, including:
Substitution Reactions: Commonly reacts with nucleophiles to form substituted products.
Elimination Reactions: Can undergo elimination to form alkenes.
Oxidation and Reduction: Though less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Elimination Agents: Strong bases like sodium ethoxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride.
Major Products
Substitution: Formation of hexane derivatives with various functional groups.
Elimination: Formation of hexenes.
Oxidation: Formation of hexanoic acid derivatives.
Reduction: Formation of hexane derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
1-Bromohexane-4,4,5,5,6,6,6-D7 is widely used in scientific research due to its isotopic labeling. Applications include:
Organic Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Environmental Science: Utilized as a standard for detecting environmental pollutants.
Metabolic Research: Employed in metabolic pathway studies to trace the incorporation and transformation of deuterium-labeled compounds.
Clinical Diagnostics: Used in imaging and diagnostic techniques, including positron emission tomography (PET) and magnetic resonance imaging (MRI).
Mecanismo De Acción
The mechanism of action of 1-Bromohexane-4,4,5,5,6,6,6-D7 involves its interaction with various molecular targets depending on the type of reaction. In substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, the compound loses a hydrogen atom and a bromine atom to form a double bond. The presence of deuterium atoms can influence reaction rates and mechanisms due to the isotope effect.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromohexane: The non-deuterated version of the compound.
1-Bromohexane-1,1-D2: A deuterated derivative with deuterium atoms at different positions.
1-Bromohexane-2,2,3,3,4,4,5,5,6,6,6-D11: A highly deuterated version with more deuterium atoms.
Uniqueness
1-Bromohexane-4,4,5,5,6,6,6-D7 is unique due to its specific deuterium labeling, which provides distinct advantages in NMR spectroscopy and other analytical techniques. The selective placement of deuterium atoms allows for detailed studies of reaction mechanisms and metabolic pathways, making it a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C6H13Br |
|---|---|
Peso molecular |
172.11 g/mol |
Nombre IUPAC |
6-bromo-1,1,1,2,2,3,3-heptadeuteriohexane |
InChI |
InChI=1S/C6H13Br/c1-2-3-4-5-6-7/h2-6H2,1H3/i1D3,2D2,3D2 |
Clave InChI |
MNDIARAMWBIKFW-NCKGIQLSSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCBr |
SMILES canónico |
CCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-Benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B15126747.png)
![1-[8-Methoxy-4,7,10-trimethyl-11-oxo-5-[(4-pyridin-2-ylphenyl)methyl]-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]-3-propan-2-ylurea](/img/structure/B15126748.png)
![2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-morpholin-4-ylbenzimidazole-4-carboxylic acid;dihydrochloride](/img/structure/B15126756.png)
![1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N-methyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B15126762.png)




![4-[(3,4-Dimethoxyphenyl)methyl]-3-hydroxy-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B15126808.png)
![8-(2-Phenylethyl)-1-oxa-3,4-diazaspiro[4.5]decan-2-one;thiophene-2-carboxylic acid](/img/structure/B15126815.png)

![rac-[(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanesulfonyl chloride, cis](/img/structure/B15126850.png)

